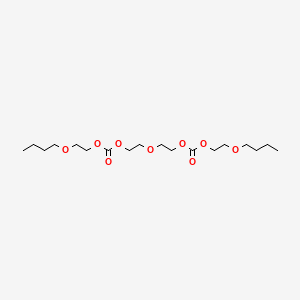
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is a complex organic compound that falls under the category of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by its unique structure, which includes multiple ether linkages and a butoxyethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions typically include moderate temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an aldehyde or a primary alcohol, depending on the reducing agent used.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Aldehyde or primary alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Found in pineapple oil and used in fragrances.
Isopentyl acetate: A constituent of banana oil and used in flavors.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is unique due to its multiple ether linkages and the presence of a butoxyethyl ester group.
Eigenschaften
CAS-Nummer |
63021-22-7 |
|---|---|
Molekularformel |
C18H34O9 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-[2-(2-butoxyethoxycarbonyloxy)ethoxy]ethyl 2-butoxyethyl carbonate |
InChI |
InChI=1S/C18H34O9/c1-3-5-7-21-9-13-24-17(19)26-15-11-23-12-16-27-18(20)25-14-10-22-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
ZCVOIHBQBQVHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)OCCOCCOC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)


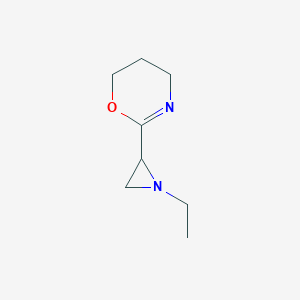
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
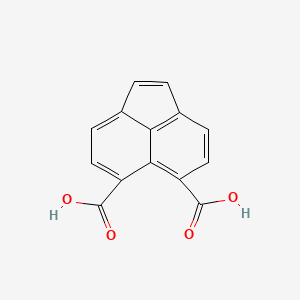
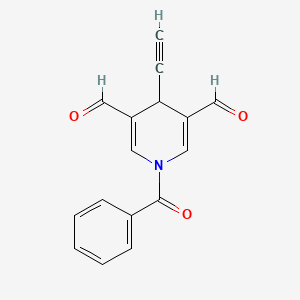
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
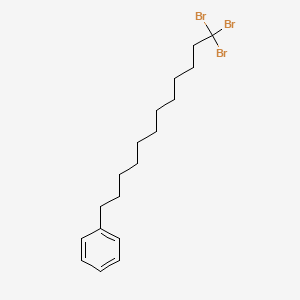
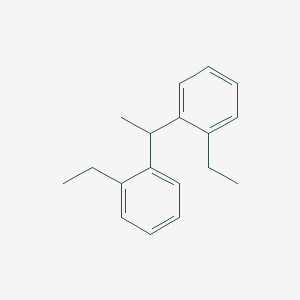

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)


